molecular formula C₅H₁₆Cl₂¹⁵N₂ B1142627 Cadaverine-15N2 Dihydrochloride CAS No. 2747-91-3

Cadaverine-15N2 Dihydrochloride

Cat. No. B1142627
CAS RN: 2747-91-3
M. Wt: 177.09
InChI Key:
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Description

Synthesis Analysis

The synthesis of cadaverine, including its isotopically labeled forms like Cadaverine-15N2 Dihydrochloride, involves the decarboxylation of lysine. Metabolic engineering of Escherichia coli has been demonstrated as an efficient method for bio-based production of cadaverine from renewable feedstocks. By inactivating cadaverine degradation pathways and amplifying the expression of L-lysine decarboxylase (cadA gene), cadaverine production was significantly increased (Qian, Xia, & Lee, 2011).

Molecular Structure Analysis

The molecular structure of cadaverine dihydrochloride has been elucidated using X-ray crystallography, revealing a monoclinic structure with pseudo-symmetric features. This structure is characterized by two cadaverine molecules, four chloride ions, and two partially disordered water molecules per asymmetric unit, highlighting the compound's structural complexity and the bent nature of cadaverine's carbon backbone (Ramaswamy & Murthy, 1992).

Chemical Reactions and Properties

Cadaverine's ability to undergo various chemical reactions, especially its integration into polymers, highlights its versatility. For instance, cadaverine is covalently linked to a peptidoglycan in certain bacterial species, indicating its essential role in maintaining cell integrity and normal growth. This functionalization illustrates cadaverine's chemical reactivity and importance in biological contexts as well as its potential in synthetic applications (Kamio, Pösö, Terawaki, & Paulin, 1986).

Scientific Research Applications

  • Crystallography : The structure of cadaverine dihydrochloride monohydrate was determined by X-ray crystallography, revealing a highly pseudo-symmetric crystal with bent carbon backbones and water channels (Ramaswamy & Murthy, 1992).

  • Biosynthesis of Alkaloids : Cadaverine-15N2 Dihydrochloride was used in studies to understand the biosynthesis of quinolizidine alkaloids like lupinine and sparteine. These studies used 13C NMR spectroscopy to establish labelling patterns in these alkaloids derived from cadaverine (Rana & Robins, 1986).

  • Metabolic Engineering : Metabolic engineering of Escherichia coli for cadaverine production was explored, focusing on bio-based production from renewable feedstock as an alternative to chemical synthesis. This involves overproducing cadaverine in glucose mineral salts medium by amplifying relevant genes (Qian, Xia, & Lee, 2011).

  • Plant Growth and Stress Response : Research in plant science indicates that cadaverine has a role in plant growth, development, and stress response. It affects root-system architecture and shows varied effects on tolerance to different stresses (Jancewicz, Gibbs, & Masson, 2016).

  • Biochemical Engineering : Studies in biochemical engineering focus on enhancing cadaverine production in engineered Escherichia coli and its application in the synthesis of bio-based diisocyanates. Strategies to mitigate cadaverine inhibition for improved productivity were developed (Wang et al., 2021).

  • Chemical Applications : Cadaverine-15N2 Dihydrochloride is used in the development of pH-responsive polymers with cadaverine side groups. Such polymers have potential applications in various fields due to their unique properties (Wang et al., 2011).

  • Bioprocess Technology : Improvements in bioprocess technology for cadaverine production include optimizing whole-cell biocatalysts for higher lysine concentration and using cadaverine-lysine antiporters to enhance secretion in Corynebacterium glutamicum (Li et al., 2014).

  • Integrated Production Process : The development of an integrated process for high-purity cadaverine production from lysine decarboxylase, including purification and application in bio-based polyamide production, has been reported (Liu et al., 2020).

properties

IUPAC Name

pentane-1,5-di(15N2)amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i6+1,7+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNLEIGUMSBZQP-SGHMELATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[15NH2])CC[15NH2].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadaverine-15N2 Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cadaverine-15N2 Dihydrochloride
Reactant of Route 2
Cadaverine-15N2 Dihydrochloride
Reactant of Route 3
Cadaverine-15N2 Dihydrochloride
Reactant of Route 4
Cadaverine-15N2 Dihydrochloride
Reactant of Route 5
Cadaverine-15N2 Dihydrochloride
Reactant of Route 6
Reactant of Route 6
Cadaverine-15N2 Dihydrochloride

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